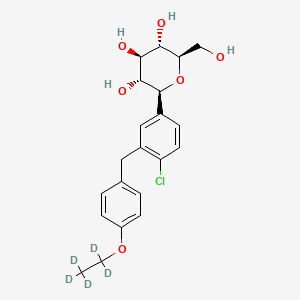

Dapagliflozin-d5

Übersicht

Beschreibung

Dapagliflozin-d5 ist eine deuterierte Form von Dapagliflozin, einem Hemmstoff des Natrium-Glucose-Cotransporters 2 (SGLT2), der hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird. Die deuterierte Version wird häufig in der wissenschaftlichen Forschung eingesetzt, um die Pharmakokinetik und Stoffwechselwege von Dapagliflozin zu untersuchen, da das Vorhandensein von Deuterium die Stabilität und die Stoffwechselrate der Verbindung beeinflussen kann.

Wissenschaftliche Forschungsanwendungen

Dapagliflozin-d5 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen verwendet, darunter:

Pharmakokinetische Studien: Die deuterierte Verbindung wird verwendet, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung (ADME) von Dapagliflozin im Körper zu untersuchen.

Analyse von Stoffwechselwegen: Forscher verwenden this compound, um die Stoffwechselwege zu untersuchen und die im Körper gebildeten Metaboliten zu identifizieren.

Arzneimittelwechselwirkungsstudien: Die Verbindung wird verwendet, um potenzielle Arzneimittelwechselwirkungen und die Auswirkungen der gemeinsamen Verabreichung mit anderen Medikamenten zu untersuchen.

Biologische Forschung: This compound wird in der biologischen Forschung verwendet, um seine Auswirkungen auf verschiedene biologische Wege und seine potenziellen therapeutischen Anwendungen zu untersuchen.

Wirkmechanismus

This compound hemmt, wie Dapagliflozin, den Natrium-Glucose-Cotransporter 2 (SGLT2), der sich in den proximalen Tubuli der Nieren befindet. Durch die Hemmung von SGLT2 reduziert this compound die Rückresorption von Glucose aus den Nierentubuli, was zu einer erhöhten Glukose-Ausscheidung im Urin führt. Dies führt zu einer verbesserten Blutzuckerkontrolle bei Patienten mit Typ-2-Diabetes mellitus . Darüber hinaus hat sich gezeigt, dass this compound positive Auswirkungen auf kardiovaskuläre und renale Ergebnisse hat .

Wirkmechanismus

Target of Action

Dapagliflozin-d5, also known as Dapagliflozin D5, primarily targets the sodium-glucose cotransporter 2 (SGLT2) . SGLT2 is predominantly expressed in the proximal tubule of the nephron in the kidneys . This transporter is responsible for about 90% of glucose reabsorption in the kidneys .

Mode of Action

This compound acts as an inhibitor of SGLT2 . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . Additionally, this compound also reduces sodium reabsorption and increases the delivery of sodium to the distal tubule . This may influence several physiological functions, including lowering both pre- and afterload of the heart, downregulation of sympathetic activity, and decreased intraglomerular pressure .

Biochemical Pathways

This compound influences glucose metabolism pathways, specifically glycolysis/gluconeogenesis and the pentose phosphate pathway . It also impacts cholesterol balance by restoring the expression of ABCA1, a key pathway for cholesterol outflows .

Pharmacokinetics

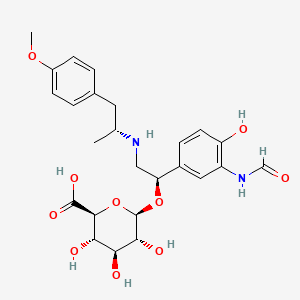

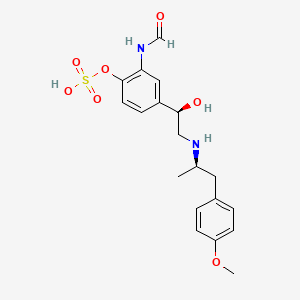

Orally administered this compound is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has an oral bioavailability of 78% . This compound has extensive extravascular distribution with a mean volume of distribution of 118 L . It is metabolized predominantly in the liver and kidneys by uridine diphosphate-glucuronosyltransferase-1A9 to the major metabolite dapagliflozin 3-O-glucuronide . The half-life for orally administered this compound is approximately 12.9 hours .

Result of Action

The inhibition of SGLT2 by this compound leads to an improvement in glycemic control in adults with type 2 diabetes . It also reduces the risk of sustained eGFR decline, end-stage kidney disease, cardiovascular death, and hospitalization for heart failure in adults with chronic kidney disease . Furthermore, this compound has been shown to alleviate podocyte injury and cholesterol accumulation triggered by high glucose .

Action Environment

The environmental risk of this compound is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 9.2 x 10-5 . This compound is water soluble and hydrolytically stable in the aquatic environment . It is unlikely to significantly partition to the sludge solids during wastewater treatment .

Biochemische Analyse

Biochemical Properties

Dapagliflozin-d5, like its parent compound Dapagliflozin, is believed to interact with the SGLT2 enzyme . This enzyme is predominantly expressed in the proximal tubule of the nephron in the kidneys . By inhibiting SGLT2, this compound reduces the reabsorption of filtered glucose, thereby promoting urinary glucose excretion . This leads to improved glycemic control in patients with type 2 diabetes mellitus .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it significantly decreases HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes . It also influences cell function by affecting glucose metabolism, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the SGLT2 enzyme, thereby reducing the reabsorption of filtered glucose and promoting urinary glucose excretion . This leads to a decrease in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects. For instance, it significantly decreased HbA1c, BMI, and HOMA-IR in patients with type 2 diabetes over a period of 12 weeks .

Metabolic Pathways

This compound is involved in the glucose metabolism pathway, specifically the glycolysis/gluconeogenesis and pentose phosphate pathway . It interacts with the SGLT2 enzyme to inhibit glucose reabsorption and promote urinary glucose excretion .

Transport and Distribution

This compound, like Dapagliflozin, is orally administered and is rapidly absorbed, generally achieving peak plasma concentrations within 2 hours . It has extensive extravascular distribution .

Subcellular Localization

The specific subcellular localization of this compound is not currently available. Its parent compound, Dapagliflozin, is known to interact with the SGLT2 enzyme, which is predominantly expressed in the proximal tubule of the nephron in the kidneys .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dapagliflozin-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Dapagliflozin-Molekül. Dies kann über verschiedene Synthesewege erreicht werden, darunter:

Deuterium-Austauschreaktionen: Bei diesem Verfahren werden Wasserstoffatome in Gegenwart eines deuterierenden Mittels durch Deuterium ersetzt.

Deuterierte Reagenzien: Die Verwendung deuterierter Ausgangsmaterialien oder Reagenzien bei der Synthese von Dapagliflozin kann zur Einarbeitung von Deuteriumatomen an bestimmten Positionen im Molekül führen.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren kann Folgendes umfassen:

Katalytische Hydrierung: Verwendung von Deuteriumgas in Gegenwart eines Katalysators, um Wasserstoffatome durch Deuterium zu ersetzen.

Deuterierte Lösungsmittel: Einsatz von deuterierten Lösungsmitteln im Reaktionsgemisch, um die Einarbeitung von Deuteriumatomen zu erleichtern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dapagliflozin-d5 unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können zur Bildung von reduzierten Metaboliten führen.

Substitution: Substitutionsreaktionen können an bestimmten Positionen im Molekül auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktionsmittel: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden in Reduktionsreaktionen verwendet.

Katalysatoren: Katalysatoren wie Palladium auf Kohle (Pd/C) werden in Hydrierungsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metaboliten von Dapagliflozin, wie z. B. benzylische Hydroxy-Dapagliflozin, Oxo-Dapagliflozin und Desethyl-Dapagliflozin .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Empagliflozin: Ein weiterer SGLT2-Hemmstoff, der zur Behandlung von Typ-2-Diabetes mellitus eingesetzt wird.

Einzigartigkeit von Dapagliflozin-d5

This compound ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die die metabolische Stabilität der Verbindung verbessern und wertvolle Erkenntnisse über die Pharmakokinetik und die Stoffwechselwege von Dapagliflozin liefern können. Dies macht es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, um die Wirkungen und Wechselwirkungen von Dapagliflozin im Körper zu untersuchen.

Eigenschaften

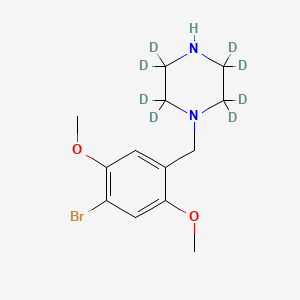

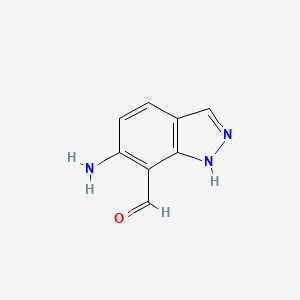

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHXJTBJCFBINQ-CAXKFZQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

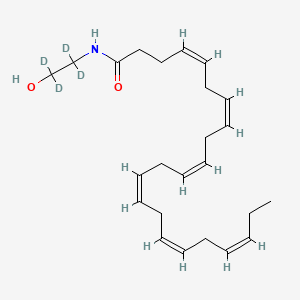

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668210 | |

| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204219-80-6 | |

| Record name | (1S)-1,5-Anhydro-1-[4-chloro-3-({4-[(~2~H_5_)ethyloxy]phenyl}methyl)phenyl]-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

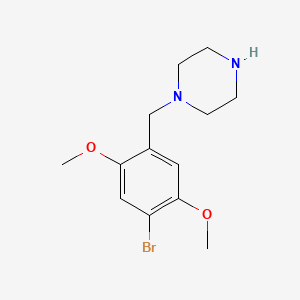

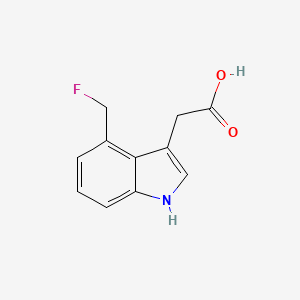

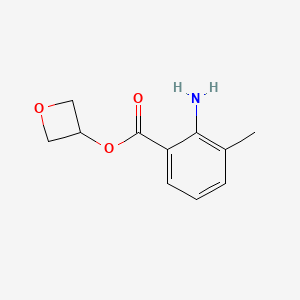

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.